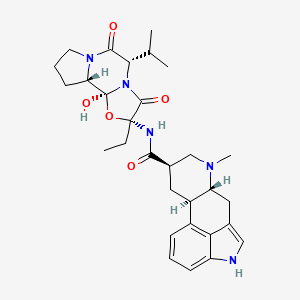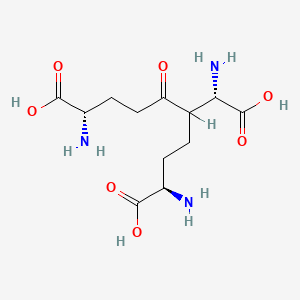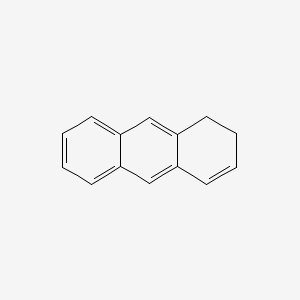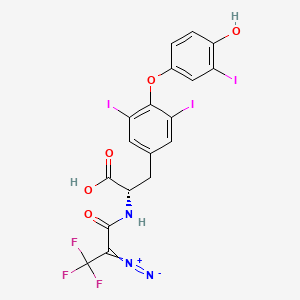
Benzofuran-3(2H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Benzofuran-3(2H)-one involves innovative catalytic methods to construct its complex structure. An example is the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which facilitates the simultaneous construction of the benzofuran motif with a C2 quaternary center and a C3 carbonyl group, derived from molecular oxygen (Yuan et al., 2019). Additionally, a palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source has been developed to obtain various benzofuran-2(3H)-one derivatives (Li et al., 2017).
Molecular Structure Analysis
A detailed analysis of the molecular structure of this compound derivatives reveals crucial insights into their chemistry. For instance, single crystal X-ray diffraction investigations of synthesized compounds show significant molecular interactions and geometrical conformations critical for understanding their chemical behavior (Ahamed et al., 2020).
Chemical Reactions and Properties
Benzofuran-3(2H)-ones participate in various chemical reactions, including cascade reactions and radical cascades, demonstrating their versatility. For example, a new synthesis pathway involves sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, showcasing the compound's reactivity and potential for generating complex molecules (Gabriele et al., 2007).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their crystal structure, have been elucidated through experimental techniques. This includes the use of single crystal X-ray diffraction to determine the molecular conformation and intermolecular interactions, providing insights into their stability and reactivity (Then et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound derivatives are influenced by their functional groups and molecular geometry. Studies have shown that these compounds can serve as potent radical scavengers, indicating their potential utility in various chemical and pharmacological applications (Then et al., 2017).
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Benzofuran-3(2H)-one is a key molecule in the synthesis of various derivatives. Rafiński (2019) highlights its use in the synthesis of chiral 2,2-disubstituted this compound derivatives, leveraging an intramolecular Stetter reaction. These derivatives have potential applications in pharmaceuticals due to their enantioselective properties, offering high yields and excellent enantioselectivities up to 99% ee (Rafiński, 2019).
Anticancer Activity
Verma et al. (2020) synthesized novel benzofuran-3(2H)-ones derivatives and explored their binding affinity with progesterone and estrogen receptor proteins. Some of these compounds demonstrated remarkable in vitro anticancer activity against human breast cancer cells. This study suggests the potential of this compound derivatives in developing new anticancer therapies (Verma et al., 2020).
Aromaticity and Kinetics
Bernasconi and Pérez-Lorenzo (2007) conducted a kinetic study on the deprotonation of this compound, revealing insights into the aromaticity's impact on proton transfer and intrinsic barriers. This research aids in understanding the fundamental chemical properties and reactions of this compound, especially in aromatic systems (Bernasconi & Pérez-Lorenzo, 2007).
Natural Bioactivities
Miao et al. (2019) review the natural sources and bioactivities of benzofuran compounds, including this compound. They highlight their strong biological activities, such as anti-tumor, antibacterial, and antiviral, making them significant in pharmaceutical research and as potential natural drug lead compounds (Miao et al., 2019).
Antimicrobial Agents
Hiremathad et al. (2015) discuss the role of benzofuran and its derivatives, including this compound, in developing antimicrobial agents. They emphasize the unique structural features of benzofuran, which make it a privileged structure in drug discovery, especially for efficient antimicrobial candidates (Hiremathad et al., 2015).
Wirkmechanismus
Target of Action
Benzofuran-3(2H)-one, a class of compounds ubiquitous in nature, has been shown to have strong biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, a copper iodide-catalyzed coupling reaction of this compound with amines has been established for the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation . Mechanism studies indicated that this α-ketoamide formation reaction may involve a free radical process .
Biochemical Pathways
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The wide distribution of benzofuran compounds in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae suggests that these compounds may have good bioavailability.
Result of Action
Its derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Action Environment
The wide distribution of benzofuran compounds in various plant families suggests that these compounds may be stable and effective in diverse environmental conditions .
Zukünftige Richtungen
Benzofuran derivatives, including Benzofuran-3(2H)-one, have shown potential in various areas of research, particularly in the development of anticancer agents . Future research may focus on further exploring the anticancer properties of these compounds and developing more efficient synthesis methods .
Biochemische Analyse
Biochemical Properties
Benzofuran-3(2H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with copper complexes, promoting enantioselective conjugate additions to α,β-unsaturated ketones . This interaction involves the formation of quaternary stereocenters, which are essential for the synthesis of complex organic molecules. Additionally, this compound can undergo copper iodide-catalyzed coupling reactions with amines, leading to the formation of α-ketoamides . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been found to possess strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These activities influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown cytotoxic effects on human solid tumor cell lines, such as gastric carcinoma cells (MKN45), hepatocellular carcinoma cells (HepG2), breast cancer cells (MCF-7), and lung cancer cells . These effects are mediated through interactions with cellular targets, leading to alterations in cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. One notable mechanism is its ability to participate in free radical cyclization cascades, which are essential for the synthesis of polycyclic benzofuran compounds . This process involves the cleavage of C–O bonds and the formation of C=O and C–N bonds, resulting in the generation of complex molecular structures. Additionally, this compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby modulating cardiac function . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound derivatives exhibit varying degrees of stability, which can influence their long-term effects on cellular function . For instance, the stability of this compound in different experimental conditions can affect its efficacy in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent biological activities, with higher doses potentially leading to toxic or adverse effects . For example, this compound derivatives have been studied for their anti-tumor properties in animal models, where varying dosages have shown different levels of efficacy and toxicity. Identifying the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . For instance, the compound’s ability to undergo enantioselective conjugate additions and coupling reactions highlights its role in complex biochemical processes . Understanding these metabolic pathways is critical for elucidating the compound’s biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity . For example, this compound derivatives have been shown to interact with cellular transporters, facilitating their uptake and distribution within target tissues. These processes are essential for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound derivatives have been observed to localize within the nucleus, where they can interact with DNA and modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPCLNUSDGXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221917 | |
| Record name | Coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7169-34-8 | |
| Record name | Coumaranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007169348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran-3(2H)-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7LS8K9LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzofuran-3(2H)-one?
A1: The molecular formula of this compound is C8H6O2, and its molecular weight is 134.13 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound derivatives are commonly characterized by IR, 1H NMR, and 13C NMR spectroscopy. [, , ] For example, characteristic peaks in the 1H NMR spectrum can confirm the presence of the benzofuranone core and various substituents. []
Q3: What are the common synthetic routes to access this compound derivatives?
A3: Benzofuran-3(2H)-ones can be synthesized through various methods. One common approach involves the reaction of o-hydroxyacetophenones with sodium azide and iodine followed by a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [] Another method utilizes the cyclization of alkyl-substituted phenoxyacetyl chlorides in the presence of aluminium chloride. [] Additionally, microwave-assisted synthesis from benzoate substrates provides a rapid and efficient route to these compounds. []
Q4: How do Benzofuran-3(2H)-ones behave in Wittig reactions?
A4: Benzofuran-3(2H)-ones readily undergo Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures, providing a practical route to 3-substituted benzofurans. [] Notably, the intermediate 3-methylene-2,3-dihydrobenzofurans readily rearrange to the corresponding benzofurans under thermal, acidic, or basic conditions. []
Q5: Can Benzofuran-3(2H)-ones undergo cycloaddition reactions?
A5: Yes, this compound derivatives can participate in various cycloaddition reactions. For instance, they engage in [2+2] cycloadditions with dimethyl acetylenedicarboxylate when converted to their corresponding enamines. [] Furthermore, they undergo 1,3-dipolar cycloadditions with azlactones, yielding tetrasubstituted pyrroles after spontaneous decarboxylation. []
Q6: Are there any catalytic applications of Benzofuran-3(2H)-ones?
A6: While Benzofuran-3(2H)-ones are not typically employed as catalysts themselves, their unique reactivity makes them valuable building blocks in various catalytic transformations. For example, chiral copper complexes can catalyze the asymmetric conjugate addition of Benzofuran-3(2H)-ones to α,β-unsaturated ketones, creating quaternary stereocenters with high enantioselectivity. []
Q7: What are the potential therapeutic applications of this compound derivatives?
A7: this compound derivatives, including aurones, have garnered significant interest for their diverse pharmacological properties. Research indicates their potential as anticancer agents, particularly against breast cancer cell lines. [, , , ] They have also shown promising activity against the parasite Trypanosoma cruzi, responsible for Chagas disease. [] Additionally, some derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential in treating neurological disorders like Parkinson’s and Alzheimer’s diseases. []
Q8: How do structural modifications of this compound impact its biological activity?
A8: Structure-activity relationship (SAR) studies reveal that even subtle modifications to the benzofuranone core can drastically alter its biological activity. For instance, introducing a heterocyclic thioether moiety to the chromone analogue or a cyclic tertiary amine to the aurone analogue enhances antitumor activity against various human cancer cell lines. [] Furthermore, the presence and nature of substituents at the 2-position significantly influence the compound's potency and selectivity towards specific targets like c-KIT kinase. []
Q9: Has the absolute configuration of naturally occurring this compound derivatives been established?
A9: Yes, the resolution of racemic 2-benzyl-2-hydroxy-1-benzofuran-3(2H)-ones (auronols) and subsequent analysis of their CD spectra have allowed scientists to determine the absolute configuration of these naturally occurring compounds. [] Furthermore, the absolute configuration of flavanone–benzofuranone-type biflavonoids has been elucidated through a combination of chemical degradation, computational analysis, NMR spectroscopy, and CD spectroscopy. []
Q10: How is computational chemistry utilized in research on this compound derivatives?
A10: Computational tools play a crucial role in identifying promising this compound-based drug candidates. Virtual screening of natural product databases, coupled with sophisticated scoring functions that consider solvation free energy, aids in discovering novel inhibitors for targets like c-KIT kinase. [] Docking simulations provide insights into the binding modes and interactions of these inhibitors with their targets, facilitating the rational design of more potent and selective compounds. [, ]
Q11: Are there any reported applications of this compound derivatives in materials science?
A11: Yes, some this compound derivatives, particularly aurones, are being explored for their photochemical properties. Researchers are incorporating aurone side-groups into methacrylic polymers to develop materials with light-responsive characteristics. [] This area holds promise for applications in photochemistry and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11h)-one](/img/structure/B1213802.png)
![1H-Imidazole,1-[2-(2,4-dichlorophenyl)-2-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]ethyl]-](/img/structure/B1213803.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213805.png)




